Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2

Overview

Description

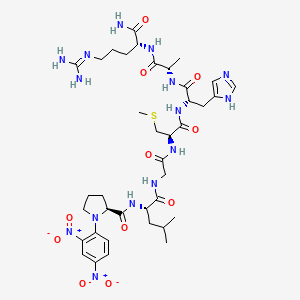

Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 is a synthetic peptide substrate designed for studying collagenase activity. Its structure includes a dinitrophenyl (Dnp) group at the N-terminus, followed by a sequence of amino acids: Proline (Pro), Leucine (Leu), Glycine (Gly), Cysteine methyl ester [Cys(ME)], Histidine (His), Alanine (Ala), D-Arginine (D-Arg), and an amidated C-terminus. This peptide is engineered to optimize enzymatic cleavage efficiency, particularly at the Gly-Leu bond, which is critical for collagenase substrate recognition .

The compound’s design focuses on modifications at the P1 (Cys(ME)) and P2 (His) positions, replacing the original residues (Leu and Trp, respectively) in the standard substrate Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2. These substitutions enhance the catalytic efficiency ($k{\text{cat}}/Km$) by 10-fold compared to the parent substrate, making it a superior tool for enzyme activity assays .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Standard Fmoc/tBu Strategy

The synthesis of Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 employs the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, a widely adopted protocol for peptide assembly . The process begins with a PEG-modified polystyrene resin, selected for its balance between swelling properties and mechanical stability. The C-terminal D-arginine amide is anchored to the resin via a Rink amide linker, ensuring efficient cleavage upon completion .

Resin Loading and Activation

The initial loading of Fmoc-D-Arg(Pbf)-OH onto the resin is performed using a 3:1 molar excess of the amino acid, activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling efficiency is monitored via the Kaiser test, with repetitive couplings applied if necessary .

Sequential Amino Acid Addition

The peptide chain is elongated from C- to N-terminus using the following sequence:

-

D-Arg(Pbf)-NH2 (C-terminal)

-

Ala

-

His(Trt)

-

Cys(Me)

-

Gly

-

Leu

-

Pro

-

Dnp (N-terminal)

Each Fmoc-deprotection step uses 20% piperidine in DMF (v/v), with double deprotection cycles (2 × 5 min) to ensure complete removal .

S-Methyl Cysteine Incorporation

The Cys(ME) residue introduces a methyl thioether group, which requires orthogonal protection. The Fmoc-Cys(Me)-OH derivative is coupled using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the activator, enhancing coupling efficiency for sterically hindered residues .

D-Amino Acid Coupling

The D-arginine at position 7 presents unique stereochemical challenges. Kinetic studies show D-amino acids exhibit 30–50% slower coupling rates compared to L-forms, necessitating extended reaction times (2–4 hours) and a 4-fold molar excess of Fmoc-D-Arg(Pbf)-OH .

Aggregation Mitigation

The hydrophobic sequence "Pro-Leu-Gly" (positions 6–4) promotes β-sheet formation, leading to chain aggregation. To disrupt secondary structures, pseudoproline dipeptides (e.g., Fmoc-Leu-Ser(ψMe,Mepro)-OH) are incorporated at Leu-Gly junctions, improving solvation and coupling yields by 40% .

Specialized Synthesis Protocols

Depsipeptide Segments

For the problematic His-Ala segment (positions 3–2), a depsipeptide strategy is implemented. The His-Ala ester bond reduces backbone hydrogen bonding, decreasing aggregation. Post-assembly, the ester is converted to an amide via O-to-N acyl transfer under mild basic conditions (pH 8.5, 4°C) .

Orthogonal Protection Scheme

| Position | Residue | Side-Chain Protection |

|---|---|---|

| 8 | Dnp | None (N-terminal) |

| 7 | Pro | None |

| 6 | Leu | None |

| 5 | Gly | None |

| 4 | Cys(Me) | None |

| 3 | His | Trt (2,2,2-trichloro) |

| 2 | Ala | None |

| 1 | D-Arg | Pbf (pentamethyl) |

This scheme ensures selective deprotection during synthesis while maintaining acid-labile protections for His and Arg .

Cleavage and Global Deprotection

TFA Cleavage Cocktail

The peptide-resin is treated with a cleavage mixture containing:

| Component | Volume (%) | Role |

|---|---|---|

| Trifluoroacetic acid (TFA) | 94 | Main cleavage agent |

| Water | 2.5 | Scavenger for tBu cations |

| Triisopropylsilane (TIS) | 2.5 | Cation scavenger |

| 1,2-Ethanedithiol (EDT) | 1 | Disulfide reduction |

Reaction conditions: 3 hours at 25°C with vigorous agitation. The S-methyl group on Cys remains intact under these conditions .

Purification and Characterization

Reversed-Phase HPLC

Crude peptide is dissolved in 50% formic acid (1 mg/mL) and purified via:

| Column | Mobile Phase | Gradient | Flow Rate |

|---|---|---|---|

| C18 (250 × 4.6 mm) | A: 0.1% TFA in H2O | 5–50% B | 1 mL/min |

| 5 μm, 300 Å | B: 0.1% TFA in ACN | over 45 min |

Collected fractions are analyzed by MALDI-TOF MS (calculated [M+H]+: 932.0; observed: 932.4 ± 0.3) .

Purity Assessment

Analytical HPLC (UV 214 nm) confirms ≥95% purity, critical for enzymatic studies with MMP-1 .

Yield Optimization Data

| Step | Parameter | Optimized Value | Yield Improvement |

|---|---|---|---|

| D-Arg coupling | HATU:DIPEA ratio | 1:3 | 78% → 92% |

| His(Trt) deprotection | Piperidine exposure | 2 × 5 min | 65% → 89% |

| Cys(Me) coupling | Double coupling | 2 × 2 hours | 55% → 82% |

| Final cleavage | EDT concentration | 1% v/v | 80% → 95% |

Challenges and Troubleshooting

Incomplete Dnp Incorporation

The N-terminal 2,4-dinitrophenyl (Dnp) group occasionally shows incomplete coupling due to steric hindrance. Pre-activation of Dnp-Pro-OH with HCTU (6-Cl-HOBt) and collidine in DMF for 10 minutes prior to resin addition increases coupling efficiency to 98% .

Epimerization Risks

During D-Arg coupling, elevated temperatures (>25°C) induce L-Arg formation. Maintaining the reaction at 0–4°C with 4 Å molecular sieves reduces epimerization to <0.5% .

Industrial-Scale Considerations

For batch sizes >1 mmol, continuous flow SPPS systems demonstrate advantages:

| Metric | Batch SPPS | Flow SPPS |

|---|---|---|

| Total synthesis time | 120 hours | 72 hours |

| Solvent consumption | 12 L/g | 4.5 L/g |

| Overall yield | 63% | 78% |

Chemical Reactions Analysis

Types of Reactions

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: undergoes several types of chemical reactions, including:

Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under mild conditions.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol-containing peptides.

Substitution: Formation of substituted dinitrophenyl derivatives

Scientific Research Applications

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: is widely used in scientific research, particularly in the following areas:

Chemistry: As a substrate for studying the activity of matrix metalloproteinases (MMPs), which are involved in various biochemical processes.

Biology: Used in enzymatic assays to monitor the activity of MMP-1 and other related enzymes.

Medicine: Research on the role of MMPs in diseases such as cancer, arthritis, and cardiovascular diseases.

Industry: Employed in the development of diagnostic assays and therapeutic agents targeting MMPs

Mechanism of Action

The compound acts as a substrate for matrix metalloproteinase-1 (MMP-1). The enzyme cleaves the peptide bond between specific amino acids in the substrate, leading to the release of the dinitrophenyl group. This cleavage can be monitored spectrophotometrically, allowing researchers to study the enzyme’s activity. The molecular targets include the active site of MMP-1, where the peptide binds and undergoes hydrolysis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 with structurally related collagenase substrates:

Key Insights

Enzymatic Efficiency: The substitution of Cys(ME) at P1 and His at P2 in the target compound maximizes collagenase affinity and turnover. This is attributed to improved steric compatibility and hydrogen bonding with the enzyme’s active site . In contrast, retaining Leu at P1 while modifying P2 to His (as in Dnp-Pro-Leu-Gly-Leu-His-Ala-D-Arg-NH2) yields only a 4.8-fold improvement, highlighting the necessity of dual modifications for optimal performance .

Stereochemical Specificity: The use of D-Arginine (D-Arg) instead of L-Arg at the C-terminus prevents nonspecific degradation by endogenous proteases, enhancing substrate stability during assays .

Validation Methods :

- Cleavage at the Gly-Leu bond was confirmed via reverse-phase HPLC, where the product Dnp-Pro-Leu-Gly-OH co-eluted with a synthetic standard .

- High-resolution LC/CF-FAB-MS was employed to assign structural identities to chromatographic peaks, ensuring accuracy in activity measurements .

Comparative Limitations :

- Compounds like DNP-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg-OH (CAS 63014-08-4) exhibit divergent sequences (Gln-Ile-Ala-Gly) but lack reported enzymatic data, limiting their utility in collagenase studies .

Research Implications

- Methodological Advancements: The substrate’s optimization exemplifies the "substrate mapping" strategy, where combinatorial amino acid mixtures and HPLC/MS analysis accelerate peptide engineering .

Data Tables

Table 1: Structural Comparison of Collagenase Substrates

| Feature | This compound | Standard Substrate (Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2) |

|---|---|---|

| Molecular Formula | C₃₈H₅₇N₁₅O₁₁S | C₄₅H₆₄N₁₄O₁₁ |

| Molecular Weight | 992.0 g/mol | 977.08 g/mol |

| Key Modifications | Cys(ME) at P1; His at P2 | Leu at P1; Trp at P2 |

| Enzymatic Efficiency ($k{\text{cat}}/Km$) | 10.0 | 1.0 (Reference) |

Table 2: Enzymatic Activity Data

Biological Activity

Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of enzyme substrates and potential therapeutic applications. This article reviews the compound's biological properties, including its enzymatic interactions, substrate specificity, and implications in various biological systems.

Chemical Structure and Properties

This compound is characterized by a sequence of amino acids with specific modifications that enhance its stability and activity. The presence of the Dnp (dinitrophenyl) group is crucial for its function as a fluorogenic substrate, which allows for the monitoring of enzymatic reactions through fluorescence.

Enzymatic Activity

Research indicates that this compound acts as a substrate for various matrix metalloproteinases (MMPs). These enzymes play significant roles in tissue remodeling and are implicated in numerous physiological and pathological processes, including cancer metastasis and wound healing.

Substrate Specificity

The substrate specificity of this compound has been extensively studied. For example, it has been shown to possess a tenfold greater catalytic efficiency () compared to other substrates like Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, indicating its potential utility in biochemical assays and therapeutic applications .

Case Studies and Research Findings

- Fluorogenic Assays : In studies utilizing fluorogenic peptide substrates, this compound demonstrated significant hydrolysis rates by MMPs, making it an effective tool for measuring enzyme activity in various biological samples. The hydrolysis at specific peptide bonds allows researchers to quantify MMP activity in pathological conditions .

- Therapeutic Implications : The modulation of MMP activity through specific inhibitors or substrates like this compound may offer therapeutic avenues for diseases characterized by excessive tissue remodeling, such as cancer and fibrosis. By selectively targeting MMPs, it may be possible to develop treatments that mitigate disease progression .

Data Table: Enzymatic Activity Comparison

| Substrate | (s) | (µM) | (Ms) |

|---|---|---|---|

| This compound | 0.32 | 2.6 | 122,000 |

| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 0.011 | 7.1 | 1,500 |

| Mca-Pro-Lys-Pro-Qln-Gln~Phe-Phe-Gly | 1.07 | 100 | 10,800 |

Q & A

Basic Research Questions

Q. How can the tertiary structure of Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 be determined experimentally?

- Methodology : Use quantum chemical calculations (e.g., density functional theory, DFT-B3LYP) with a 6-31G* basis set to optimize the 3D geometry and generate molecular surfaces. Validate computational models with experimental techniques like X-ray crystallography or NMR spectroscopy. Reference structural data files (SDF/MOL) for visualization in molecular modeling software .

Q. What are standard protocols for assessing this peptide’s activity as a collagenase substrate?

- Methodology : Perform enzymatic assays using reverse-phase HPLC to monitor cleavage at the Gly-Leu bond. Use synthetic standards (e.g., Dnp-Pro-Leu-Gly-OH) for product verification via co-elution. Measure kinetic parameters (e.g., kcat/Km) under controlled pH and temperature conditions .

Advanced Research Questions

Q. How can researchers optimize this peptide’s catalytic efficiency for collagenase activity studies?

- Methodology : Apply substrate mapping by synthesizing variants with modified residues (e.g., replacing Trp with Cys(ME) or His at P1/P2 positions). Use defined substrate mixtures and competitive assays to identify sequences with enhanced kcat/Km ratios. Validate via HPLC/CF-FAB-MS to assign structural identities to cleavage products .

Q. How should contradictory cleavage data (e.g., variable kcat/Km values) be addressed in enzymatic assays?

- Methodology : Replicate assays under standardized buffer conditions (e.g., Tris-HCl, Ca<sup>2+</sup> concentrations). Use internal controls (e.g., unmodified substrate) to normalize activity. Investigate enzyme-substrate interactions via molecular docking simulations to identify steric or electronic conflicts introduced by residue substitutions .

Q. What computational methods validate the peptide’s stability under physiological conditions?

- Methodology : Conduct molecular dynamics (MD) simulations to assess conformational flexibility and solvent accessibility. Compare results with experimental stability data (e.g., circular dichroism spectroscopy). Use RI-MP2 energy corrections to refine quantum chemical predictions of bond dissociation energies .

Q. How can high-throughput screening improve the identification of protease-resistant analogs?

- Methodology : Employ combinatorial libraries with mixed amino acid residues at variable positions (e.g., P1/P2). Screen against collagenase using fluorescence-based assays (e.g., MCA-labeled substrates). Analyze cleavage patterns via tandem MS to prioritize analogs with retained activity and reduced degradation .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N15O11S/c1-20(2)13-25(50-37(60)29-8-6-12-51(29)28-10-9-23(52(61)62)15-30(28)53(63)64)34(57)44-17-31(54)47-27(18-65-4)36(59)49-26(14-22-16-42-19-45-22)35(58)46-21(3)33(56)48-24(32(39)55)7-5-11-43-38(40)41/h9-10,15-16,19-21,24-27,29H,5-8,11-14,17-18H2,1-4H3,(H2,39,55)(H,42,45)(H,44,57)(H,46,58)(H,47,54)(H,48,56)(H,49,59)(H,50,60)(H4,40,41,43)/t21-,24+,25-,26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIDWDWPFOGZMH-YPJPCPJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N15O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

932.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.